molecular formula C28H42O6 B088576 Adigenin CAS No. 14259-53-1

Adigenin

Cat. No. B088576
CAS RN: 14259-53-1
M. Wt: 474.6 g/mol
InChI Key: GVQQCRZMVMBKCE-KHURIGRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Adigenin, also known as 3,4-dihydroxyphenylacetic acid, is a naturally occurring compound found in various plants, including Adina cordifolia, Adina rubella, and Adina pilulifera. It belongs to the class of phenolic acids and has been shown to possess several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Scientific Research Applications

Adigenin has been the subject of numerous scientific studies due to its potential therapeutic applications. Some of the most promising scientific research applications of Adigenin include its use as an anti-inflammatory agent, antioxidant, and anticancer agent. Adigenin has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce oxidative stress by scavenging free radicals. Additionally, Adigenin has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo.

Mechanism Of Action

The mechanism of action of Adigenin is not fully understood, but it is thought to involve several pathways. Adigenin has been shown to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer development. Additionally, Adigenin has been shown to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxifying enzymes. Adigenin has also been shown to induce apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR pathway.

Biochemical And Physiological Effects

Adigenin has several biochemical and physiological effects that contribute to its pharmacological activities. Adigenin has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, Adigenin has been shown to reduce oxidative stress by scavenging free radicals and increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Adigenin has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.

Advantages And Limitations For Lab Experiments

Adigenin has several advantages as a research tool, including its low toxicity, availability, and affordability. Adigenin can be easily synthesized or extracted from natural sources, making it a cost-effective research tool. Additionally, Adigenin has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, Adigenin also has some limitations as a research tool, including its low solubility in water and its instability in acidic conditions. These limitations can make it difficult to use Adigenin in certain experimental settings.

Future Directions

There are several future directions for research on Adigenin. One potential area of research is the development of Adigenin-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, research on the use of Adigenin as a chemopreventive agent for cancer is an area of active investigation. Other potential future directions for research on Adigenin include its use as a neuroprotective agent and its potential applications in the food and cosmetic industries.
Conclusion:
Adigenin is a naturally occurring compound with several pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. Adigenin can be synthesized through chemical reactions or extracted from natural sources. Adigenin has been the subject of numerous scientific studies, and its potential therapeutic applications are being actively investigated. Adigenin has several advantages as a research tool, including its low toxicity, availability, and affordability. However, Adigenin also has some limitations as a research tool, including its low solubility in water and its instability in acidic conditions. Future research on Adigenin is focused on its potential applications in the treatment of inflammatory diseases, cancer, and neurodegenerative disorders.

Synthesis Methods

Adigenin can be synthesized through various methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the use of chemical reactions to produce Adigenin from precursors. On the other hand, extraction from natural sources involves the isolation of Adigenin from plants that contain the compound. The most common method of extraction is the use of solvents, such as methanol, ethanol, and water, to extract Adigenin from plant materials.

properties

CAS RN

14259-53-1

Product Name

Adigenin

Molecular Formula

C28H42O6

Molecular Weight

474.6 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] 3-methylbutanoate

InChI

InChI=1S/C28H42O6/c1-16(2)11-24(31)34-22-14-28(32)21-6-5-18-13-19(29)7-9-26(18,3)20(21)8-10-27(28,4)25(22)17-12-23(30)33-15-17/h12,16,18-22,25,29,32H,5-11,13-15H2,1-4H3/t18-,19+,20+,21-,22+,25+,26+,27-,28+/m1/s1

InChI Key

GVQQCRZMVMBKCE-KHURIGRTSA-N

Isomeric SMILES

CC(C)CC(=O)O[C@H]1C[C@@]2([C@@H]3CC[C@@H]4C[C@H](CC[C@@]4([C@H]3CC[C@@]2([C@H]1C5=CC(=O)OC5)C)C)O)O

SMILES

CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O

Canonical SMILES

CC(C)CC(=O)OC1CC2(C3CCC4CC(CCC4(C3CCC2(C1C5=CC(=O)OC5)C)C)O)O

Origin of Product

United States

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